Cas no 2097860-91-6 (N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide)
![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide structure](https://ja.kuujia.com/scimg/cas/2097860-91-6x500.png)
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide 化学的及び物理的性質
名前と識別子
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- N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide
- N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
-
- インチ: 1S/C18H19N3O4S/c22-18-2-1-6-21(18)15-8-13(10-19-12-15)11-20-26(23,24)16-3-4-17-14(9-16)5-7-25-17/h3-4,8-10,12,20H,1-2,5-7,11H2
- InChIKey: GPNHBPWSQKUIFB-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC2=C(C=1)CCO2)(NCC1=CN=CC(=C1)N1C(CCC1)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 373.10962727 g/mol
- どういたいしつりょう: 373.10962727 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 620
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 97
- ぶんしりょう: 373.4
- 疎水性パラメータ計算基準値(XlogP): 0.7
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6562-2278-20μmol |
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide |
2097860-91-6 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6562-2278-2mg |
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide |
2097860-91-6 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6562-2278-5μmol |
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide |
2097860-91-6 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6562-2278-20mg |
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide |
2097860-91-6 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6562-2278-25mg |
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide |
2097860-91-6 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6562-2278-75mg |
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide |
2097860-91-6 | 75mg |
$312.0 | 2023-09-08 | ||
Life Chemicals | F6562-2278-2μmol |
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide |
2097860-91-6 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6562-2278-10μmol |
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide |
2097860-91-6 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6562-2278-10mg |
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide |
2097860-91-6 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6562-2278-15mg |
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide |
2097860-91-6 | 15mg |
$133.5 | 2023-09-08 |
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide 関連文献
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamideに関する追加情報
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide: A Promising Compound for Targeted Therapeutic Applications
CAS No. 2097860-91-6 represents a novel molecular entity with potential applications in pharmaceutical research. This compound, characterized by its complex structure containing a 2,3-dihydro-1-benzofuran-5-sulfonamide core and a 5-(2-oxopyrrolidin-1-yl)pyridin-3-yl substituent, has garnered attention for its unique pharmacological profile. Recent studies have highlighted its potential in modulating specific biological pathways, making it a focal point for drug discovery efforts.
The 2,3-dihydro-1-benzofuran-5-sulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, known for its ability to interact with various protein targets. The presence of the 5-(2-oxopyrrolidin-1-yl)pyridin-3-yl group introduces additional functional diversity, potentially enhancing the compound's binding affinity and selectivity. This structural combination may enable the molecule to act as a dual-action agent, targeting multiple pathways simultaneously.
Recent advancements in computational drug design have facilitated the exploration of this compound's potential. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that the N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide exhibits promising inhibitory activity against kinase targets, which are implicated in several diseases. This finding underscores the compound's relevance in the development of targeted therapies.
The 2-oxopyrrolidin-1-yl moiety is a critical component of the molecule, contributing to its metabolic stability and bioavailability. Researchers have reported that this functional group enhances the compound's ability to cross the blood-brain barrier, a significant advantage for neurological applications. This property has been validated through in vitro permeability assays, highlighting its potential in treating central nervous system disorders.
Another notable aspect of the N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide is its sulfonamide functionality. Sulfonamide derivatives are commonly used in pharmaceuticals due to their ability to form hydrogen bonds with target proteins. This feature may enable the compound to interact with specific residues in enzymatic active sites, thereby modulating enzyme activity.
Current research is focused on optimizing the 2,3-dihydro-1-benzofuran-5-sulfonamide scaffold for improved therapeutic outcomes. A 2024 study in *Bioorganic & Medicinal Chemistry* explored the synthesis of analogs with modified substituents, aiming to enhance potency and reduce off-target effects. These studies emphasize the importance of structural modifications in achieving optimal pharmacological properties.
Additionally, the 5-(2-oxopyrrolidin-1-yl)pyridin-3-yl substituent has been shown to influence the compound's solubility and metabolic profile. Researchers have employed advanced analytical techniques, such as mass spectrometry and NMR spectroscopy, to characterize the molecule's behavior in biological systems. These findings provide valuable insights into its pharmacokinetics and potential therapeutic applications.
Emerging evidence suggests that the N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide may have applications in the treatment of inflammatory diseases. A recent preclinical study demonstrated its efficacy in reducing inflammation in animal models, highlighting its potential as an anti-inflammatory agent. This property is attributed to its ability to modulate NF-κB signaling pathways, which are central to inflammatory responses.
Moreover, the compound's pyridin-3-yl group may contribute to its interaction with ion channels, a promising area in the development of novel therapeutics. Studies have shown that compounds with similar structural features can modulate voltage-gated sodium channels, suggesting potential applications in the treatment of neuropathic pain.
As research in this field progresses, the 2,3-dihydro-1-benzofuran-5-sulfonamide scaffold is being explored for its potential in targeted drug delivery systems. The ability to conjugate this molecule with nanocarriers could enhance its delivery to specific tissues, improving therapeutic efficacy while minimizing systemic side effects.
Collaborative efforts between academia and industry are driving the development of N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide derivatives. These partnerships are focused on translating preclinical findings into clinical trials, with the goal of bringing this compound to patients in need. The rapid pace of innovation in this area reflects the high potential of this molecule in the pharmaceutical landscape.
Finally, the sulfonamide functionality of the compound is being investigated for its role in drug resistance. Understanding how this group interacts with drug-resistant mutations could lead to the development of more effective treatments. This research is critical in addressing the growing challenge of antimicrobial resistance, a pressing issue in modern medicine.
Overall, the N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide represents a promising candidate in the field of pharmaceutical research. Its unique structural features and potential therapeutic applications make it a valuable subject for further investigation. As studies continue to uncover its properties, the compound may play a significant role in the development of new and effective treatments for a wide range of diseases.
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